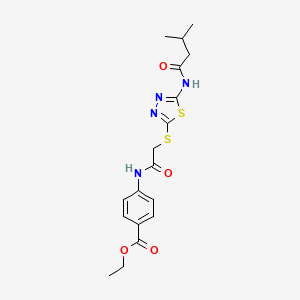

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound known for its complex structure and diverse applications. This compound is particularly notable for its unique amalgamation of functional groups including esters, amides, and thiadiazoles, making it a valuable molecule in pharmaceutical and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be synthesized through multi-step organic synthesis techniques. The process typically begins with the synthesis of the 1,3,4-thiadiazole core. This is followed by successive amide and ester formation.

Step-by-Step Synthesis:

Formation of the 1,3,4-thiadiazole core: : Starting with a precursor such as thiosemicarbazide, cyclization reactions can be induced under acidic or basic conditions to form the thiadiazole ring.

Introduction of the amide functionality: : The 3-methylbutanamide group can be introduced through acylation reactions using appropriate reagents.

Formation of the ester linkage: : Finally, esterification with benzoic acid derivatives and ethyl alcohol leads to the formation of the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors and controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

This compound is known to undergo various types of reactions such as:

Oxidation: : Primarily affecting the thiadiazole ring or side-chain functional groups.

Reduction: : Involving the reduction of amide groups.

Substitution: : Such as nucleophilic substitution at the ester group or thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.

Substitution: : Conditions may include the use of nucleophiles like amines or thiols under mild to moderate temperatures.

Major Products Formed

Oxidation: : May lead to carboxylic acids or sulfoxides.

Reduction: : Can result in primary amines.

Substitution: : Leads to a variety of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds its applications in diverse fields:

Chemistry

Used as a model compound in studying ester and amide bond stability.

Helps in the development of novel synthetic pathways and reaction mechanisms.

Biology

Explored for its potential bioactivity including antimicrobial and anti-inflammatory properties.

Serves as a scaffold for designing bioactive molecules.

Medicine

Investigated for its potential therapeutic applications in conditions like bacterial infections due to its antimicrobial properties.

Industry

Utilized in the production of specialty chemicals and intermediates.

Applied in material science for the development of functionalized polymers.

Mécanisme D'action

Mechanism

The mechanism of action of Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves interaction with cellular components leading to inhibition or modification of target pathways.

Molecular Targets and Pathways

Antimicrobial Action: : Binds to bacterial enzymes, disrupting cellular processes.

Anti-inflammatory Action: : Inhibits specific signaling pathways involved in inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Comparison

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique combination of ester, amide, and thiadiazole functionalities, offering distinct reactivity and bioactivity profiles compared to its analogs.

And there you have it! Quite the chemical marvel, isn't it?

Activité Biologique

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest in pharmacology due to its potential biological activities, particularly against cancer and parasitic diseases. This article delves into its synthesis, biological activity, and relevant research findings.

Compound Overview

Chemical Structure : this compound features a thiadiazole moiety which is known for its diverse biological properties. The compound has been synthesized through various methods and characterized using techniques such as NMR and mass spectrometry.

CAS Number : 149155-45-3

Synthesis

The synthesis of this compound involves a multi-step reaction process where key intermediates are formed through the reaction of thiadiazole derivatives with acetamides. The general procedure includes:

- Formation of Thiadiazole Derivative : Reacting appropriate amines with carbon disulfide.

- Acetylation : Introducing acetamido groups to the thiadiazole core.

- Esterification : Attaching the ethyl benzoate moiety to complete the synthesis.

Anticancer Activity

This compound exhibits promising anticancer properties:

- Cell Line Studies : It has shown potent inhibitory effects against SKOV-3 ovarian cancer cells with an IC50 value of 19.5 μM , indicating significant cytotoxicity. The mechanism of action involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SKOV-3 | 19.5 | Apoptosis Induction |

Antiparasitic Activity

The compound also demonstrates activity against protozoan parasites:

- In Vitro Assays : It was tested against Trypanosoma cruzi and Leishmania donovani, showing effective inhibition at concentrations around 50 μM . The percentage of inhibition varied among different derivatives but indicated a potential for development as an antiparasitic agent .

| Parasite | Inhibition % | Reference Compound |

|---|---|---|

| T. cruzi | ~50 | Metronidazole |

| L. donovani | 71.42 | Amphotericin B |

Case Studies and Research Findings

- Cytotoxicity Studies : Various studies have confirmed the low cytotoxicity of this compound on normal mammalian cells (e.g., Vero cells), indicating a favorable therapeutic index which is crucial for drug development .

- Mechanistic Insights : Research indicates that compounds containing the thiadiazole ring can effectively penetrate cellular membranes due to their mesoionic nature, thereby interacting with biological targets such as proteins and DNA .

- Comparative Efficacy : The efficacy of this compound was compared with established drugs like Metronidazole and Benznidazole in treating parasitic infections, showing superior potency in some cases .

Propriétés

IUPAC Name |

ethyl 4-[[2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-4-26-16(25)12-5-7-13(8-6-12)19-15(24)10-27-18-22-21-17(28-18)20-14(23)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFBPYZVLAOHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.